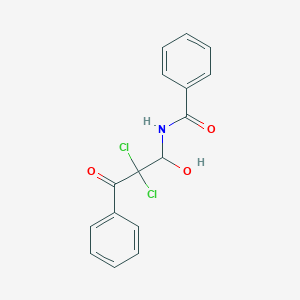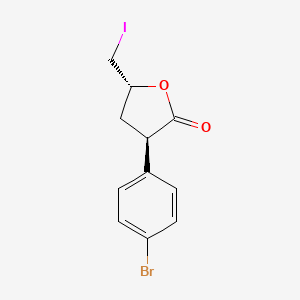
3,4-Bis(phenylsulfanyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is an organic compound with the molecular formula C16H16OS2 This compound features a buten-1-ol backbone substituted with phenylsulfanyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction followed by a thiol-ene reaction. The Wittig reaction forms the buten-1-ol backbone, and the thiol-ene reaction introduces the phenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.
Substitution: Products with different functional groups replacing the phenylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 3-[(Phenylsulfanyl)methyl]-3-buten-1-ol
Uniqueness
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is unique due to the presence of two phenylsulfanyl groups at specific positions on the buten-1-ol backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
137540-64-8 |
|---|---|
Molekularformel |
C16H16OS2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3,4-bis(phenylsulfanyl)but-3-en-1-ol |
InChI |
InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2 |
InChI-Schlüssel |
PVOQBZUATYYNMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
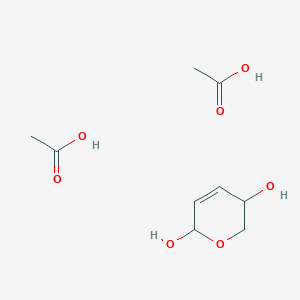
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
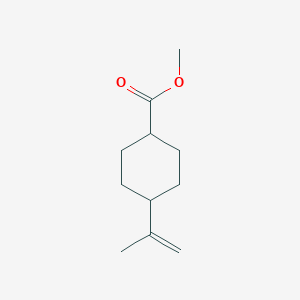

![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)

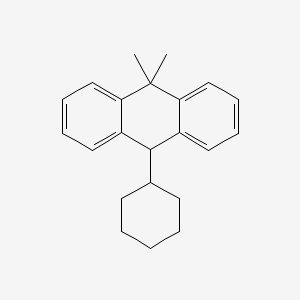
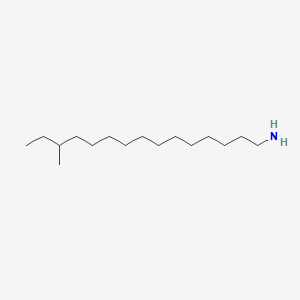
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

